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molecular formula C7H3BrINS B8780986 7-Bromo-2-iodobenzo[d]thiazole CAS No. 1175278-13-3

7-Bromo-2-iodobenzo[d]thiazole

Cat. No. B8780986
M. Wt: 339.98 g/mol
InChI Key: MDYKLCNDCHFYQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08178668B2

Procedure details

The title compound was prepared following the route for 7-fluoro-2-iodo-1,3-benzothiazole from 2,3-difluoroaniline, starting from 2,3-dibromoaniline (prepared according to J. Org. Chem. 1990, 55(9), 2739) and conducting the first step at 95° C. for 4 h.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
F[C:2]1[C:10]2[S:9][C:8]([I:11])=[N:7][C:6]=2[CH:5]=[CH:4][CH:3]=1.FC1C(F)=CC=CC=1N.[Br:21]C1C(Br)=CC=CC=1N>>[Br:21][C:2]1[C:10]2[S:9][C:8]([I:11])=[N:7][C:6]=2[CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=CC=2N=C(SC21)I
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(N)C=CC=C1F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(N)C=CC=C1Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 95° C.
CUSTOM
Type
CUSTOM
Details
for 4 h.
Duration
4 h

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=CC=2N=C(SC21)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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